45-Fold Enhancement in PNMT Inhibitory Potency versus Unsubstituted THIQ
7-Br-THIQ exhibits a PNMT inhibitory Ki of 290 nM, representing a 45-fold increase in potency compared to unsubstituted 1,2,3,4-tetrahydroisoquinoline, which has a Ki of 13,000 nM (13 μM) [1]. This dramatic improvement demonstrates that the 7-bromo substituent engages a critical hydrophobic pocket within the PNMT active site that is inaccessible to the parent scaffold. The Ki value was determined in a radiochemical assay using bovine adrenal PNMT, with both compounds evaluated under identical assay conditions [1].
| Evidence Dimension | PNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 290 nM |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-tetrahydroisoquinoline: Ki = 13,000 nM |
| Quantified Difference | 45-fold increase in potency (290 nM vs. 13,000 nM) |
| Conditions | Bovine adrenal phenylethanolamine N-methyltransferase (PNMT) radiochemical assay |
Why This Matters
For medicinal chemistry programs targeting PNMT, this 45-fold potency differential determines whether a lead series is considered tractable; unsubstituted THIQ would be discarded as inactive, whereas 7-Br-THIQ serves as a validated starting point for further optimization.
- [1] Grunewald, G. L.; Dahanukar, V. H.; Jalluri, R. K.; Criscione, K. R. Synthesis, Biochemical Evaluation, and Classical and Three-Dimensional Quantitative Structure-Activity Relationship Studies of 7-Substituted-1,2,3,4-tetrahydroisoquinolines and Their Relative Affinities toward Phenylethanolamine N-Methyltransferase and the α₂-Adrenoceptor. J. Med. Chem. 1999, 42 (1), 118–134. DOI: 10.1021/jm980429p View Source
